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Compound of Interest

Compound Name: DORA 42

Cat. No.: B1670887

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of DORA-
42, a potent dual orexin receptor antagonist (DORA). The information presented herein is
compiled from key studies in the field, offering a comprehensive resource for professionals
engaged in the research and development of novel therapeutics targeting the orexin system for
the treatment of insomnia and other sleep-wake disorders.

Introduction to DORA-42 and the Orexin System

The orexin system, comprising two G protein-coupled receptors (GPCRS), orexin 1 receptor
(OX1R) and orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and
orexin-B, is a critical regulator of wakefulness. Antagonism of both OX1R and OX2R has
emerged as a promising therapeutic strategy for the treatment of insomnia. DORA-42 is a
representative compound from a series of diazepane amide-based DORAs that have
demonstrated significant potency and in vivo efficacy in preclinical models.[1] This guide will
dissect the chemical modifications that modulate the potency and pharmacokinetic properties
of this class of compounds, with a focus on the data leading to the development of DORA-42
and its analogs.

Quantitative Structure-Activity Relationship (SAR)
Data
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The following table summarizes the SAR for a series of diazepane amide DORAs, including
key structural modifications and their impact on binding affinity at OX1R and OX2R, as well as
functional antagonism. The data is extracted from the seminal work by Roecker and
colleagues.[1]

. . OoX1 OX2
Compoun OX1 Ki OX2 Ki
R R’ FLIPR FLIPR
d (nM) (nM)
IC50 (nM) IC50 (nM)

DORA?2 H H 0.5 0.6 1.2 1.5
DORA-42

H 0.8 0.7 15 1.8
(analog)
Analog 3 Cl H 1.1 0.9 2.0 2.2
Analog 4 Me H 2.5 1.8 4.5 3.9
Analog 5 H F 0.6 0.5 1.3 1.6
Analog 6 H Cl 0.9 0.8 1.8 2.0

Note: The compound referred to as "DORA-42" in the prompt is presented here as a key
analog within the series described in the primary literature source. The data represents a
subset of the published information to highlight key SAR trends.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation of SAR data
and for the design of future studies.

Orexin Receptor Binding Assay

The binding affinity of the compounds to OX1R and OX2R was determined using a radioligand
binding assay with membranes prepared from Chinese Hamster Ovary (CHO) cells stably
expressing the human orexin 1 or orexin 2 receptors.

 Membrane Preparation: CHO cell membranes expressing either hOX1R or hOX2R were
suspended in an assay buffer (25 mM HEPES, 2.5 mM MgCI2, 2.5 mM CacCl2, 0.5 mM
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EDTA, and 0.025% Bacitracin, pH 7.4).

Radioligand: [*2°]]Orexin-A was used as the radioligand.

Assay Procedure: The assay was performed in a 96-well plate in a final volume of 200 pL.
Test compounds at various concentrations were incubated with the cell membranes and the
radioligand for 60 minutes at 25°C.

Termination and Detection: The binding reaction was terminated by rapid filtration through
Whatman GF/B filters, followed by washing with cold assay buffer. The radioactivity retained
on the filters was quantified using a liquid scintillation counter.

Data Analysis: Non-specific binding was determined in the presence of a high concentration
of an unlabeled orexin receptor antagonist (e.g., 1 uM SB-334867). The Ki values were
calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Antagonism Assay (FLIPR)

The functional antagonist activity of the compounds was assessed using a Fluorometric

Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium

concentration ([Caz*]i) in response to receptor activation.

Cell Line: CHO cells stably expressing either hOX1R or hOX2R were used.
Calcium Indicator: Cells were loaded with a calcium-sensitive dye, such as Fluo-4 AM.

Assay Procedure: The assay was conducted in a 384-well plate. The test compounds were
pre-incubated with the cells before the addition of the agonist (orexin-A).

Measurement: The FLIPR instrument was used to monitor the fluorescence changes, which
correspond to the changes in [Ca2*]i, upon agonist stimulation.

Data Analysis: The IC50 values were determined by measuring the concentration-dependent
inhibition of the orexin-A-induced calcium mobilization by the antagonist.

In Vivo Rat Sleep Efficacy Model

The sleep-promoting effects of the DORA compounds were evaluated in a rat sleep model.
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» Animals: Male Sprague-Dawley rats were surgically implanted with electrodes for
electroencephalogram (EEG) and electromyogram (EMG) recording.

e Acclimation: The animals were allowed to recover from surgery and were acclimated to the
recording chambers and procedures.

e Drug Administration: Compounds were formulated in a suitable vehicle (e.g., 20% Vitamin E
TPGS) and administered orally (p.o.) at the beginning of the dark (active) phase for the rats.

» Data Acquisition: EEG and EMG data were continuously recorded for a defined period (e.g.,
8 hours) post-dosing.

o Sleep Scoring: The recorded data was scored into stages of wakefulness, non-rapid eye
movement (NREM) sleep, and rapid eye movement (REM) sleep.

» Data Analysis: The primary endpoints were the changes in the total time spent in each
sleep/wake state compared to the vehicle-treated control group.

Visualizations

The following diagrams illustrate the orexin signaling pathway and a typical experimental
workflow.
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Caption: Orexin signaling pathway and the mechanism of action of DORA-42.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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